Cepalycin I
Description
Properties
CAS No. |
157185-35-8 |
|---|---|
Molecular Formula |
C9H18N2O2S |
Synonyms |
Cepalycin I |
Origin of Product |
United States |
Microbial Origin and Ecological Role of Cepalycin I Producer Organisms
Isolation and Strain Identification: Burkholderia cepacia JN106 and Related Species
Cepalycin I is a bioactive compound produced by the bacterium Burkholderia cepacia strain JN106. This strain belongs to the Burkholderia cepacia complex (Bcc), a group of closely related and phenotypically similar but genotypically distinct bacteria. The Bcc is known for its metabolic versatility and its presence in a wide range of environments.
The isolation of Bcc strains, including those with antifungal properties like JN106, often involves sampling from environments rich in microbial activity, such as soil, compost, and the rhizosphere of plants. For instance, a study on the isolation of Burkholderia cepacia with strong antifungal activity against Rhizoctonia solani involved screening compost samples. The identification of such isolates typically relies on a combination of morphological, biochemical, and molecular techniques. Standard methods include observing colony characteristics on various culture media, performing biochemical tests, and sequencing the 16S rDNA gene for accurate taxonomic classification.
While specific details on the initial isolation of strain JN106 are not extensively documented in publicly available literature, the general procedures for isolating Bcc strains provide a framework for how such microorganisms are identified. For example, the isolation of Burkholderia cepacia from clinical samples, such as sputum from patients with respiratory infections, involves culturing on selective media like blood agar (B569324) and MacConkey agar, followed by biochemical and antibiotic sensitivity testing.
The Burkholderia genus is characterized by its adaptability, with different species and strains exhibiting diverse ecological roles, from opportunistic pathogens in clinical settings to beneficial plant-associated bacteria. The identification of specific strains like JN106 is crucial for understanding the production of specialized metabolites such as this compound.
Table 1: General Characteristics of Burkholderia cepacia Complex (Bcc)
| Characteristic | Description |
| Gram Stain | Gram-negative |
| Morphology | Rod-shaped |
| Metabolism | Aerobic |
| Habitats | Soil, water, rhizosphere, clinical settings |
| Genomic Features | Large, multi-replicon genomes |
| Metabolic Versatility | Capable of utilizing a wide range of organic compounds |
Biosynthetic Capacity and Genomic Insights into Producer Microorganisms
The production of secondary metabolites with antimicrobial properties is a notable feature of many Burkholderia species. While the specific biosynthetic gene cluster responsible for the production of this compound in Burkholderia cepacia JN106 has not been detailed in the available research, the genomic plasticity of the Bcc suggests a high capacity for producing a diverse array of bioactive compounds.
Genomic analyses of various Burkholderia strains have revealed the presence of numerous biosynthetic gene clusters (BGCs) that encode for the production of secondary metabolites, including polyketides, non-ribosomal peptides, and siderophores. These compounds often play a role in the bacterium's interactions with its environment and other organisms. For example, research on a Burkholderia cenocepacia-like environmental isolate identified nine classes of BGCs, which are likely involved in its antagonistic activity against fungal pathogens. nih.gov
The biosynthesis of other compounds in Burkholderia, such as the exopolysaccharide cepacian, has been studied more extensively. The genes for cepacian biosynthesis are organized in a bce gene cluster, which is involved in the synthesis of sugar precursors, assembly of the repeating unit, and export of the polymer. nih.gov This provides a model for how the biosynthesis of other secondary metabolites, potentially including this compound, might be organized at the genomic level.
Further genomic sequencing and analysis of Burkholderia cepacia JN106 would be necessary to elucidate the specific genes and pathways involved in this compound biosynthesis. Such studies would provide valuable insights into the regulation of its production and its potential for biotechnological applications.
Environmental and Ecological Context of Production (e.g., soil, rhizosphere)
Burkholderia cepacia and other members of the Bcc are commonly found in soil and the rhizosphere, the area of soil directly influenced by plant roots. In these environments, they can engage in complex interactions with plants and other microorganisms. The production of antifungal compounds like this compound is believed to be a key factor in the ecological success of these bacteria, particularly in their role as biocontrol agents.
The rhizosphere is a highly competitive environment where microorganisms vie for nutrients and space. The ability of Burkholderia species to produce antimicrobial compounds can provide them with a competitive advantage by inhibiting the growth of pathogenic fungi that may harm plants. This antagonistic activity is a cornerstone of their potential use in agriculture as plant growth-promoting rhizobacteria (PGPR) and biocontrol agents. For instance, strains of Burkholderia have been shown to suppress soil-borne pathogens and promote the growth of various crops.
The production of this compound by Burkholderia cepacia JN106 in the soil or rhizosphere likely contributes to the suppression of fungal plant pathogens, thereby protecting plant health. This ecological function highlights the importance of microbial secondary metabolites in shaping microbial communities and plant-microbe interactions. The presence of Burkholderia in these environments and their capacity to produce a range of bioactive compounds underscores their significant role in soil ecosystems.
Biosynthetic Pathways and Pathway Engineering of Cepalycin I
Elucidation of Proposed Biosynthetic Routes (e.g., Non-Ribosomal Peptide Synthetase (NRPS) Mechanisms)
While the precise biosynthetic pathway of Cepalycin I has not been definitively elucidated, substantial evidence suggests it is synthesized via a non-ribosomal peptide synthetase (NRPS) mechanism. This proposal is based on its likely lipopeptide nature and the characterization of similar bioactive compounds from the Burkholderia cepacia complex (Bcc).
NRPSs are large, modular enzymes that bacteria and fungi use to assemble peptide-based natural products independently of ribosomes. nih.govasm.org This mechanism allows for the incorporation of non-proteinogenic amino acids, fatty acids, and modifications like epimerization and cyclization, leading to a vast diversity of chemical structures. mdpi.com Many lipopeptides from Burkholderia and related genera, which exhibit surfactant and antimicrobial properties, are synthesized through this pathway. mdpi.comresearchgate.nettaylorfrancis.comwalshmedicalmedia.com
The general architecture of an NRPS involves a series of modules, each responsible for the incorporation of a specific amino acid monomer into the growing peptide chain. A typical module is composed of several domains:
Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.
Thiolation (T) domain or Peptidyl Carrier Protein (PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheine (B1211885) (Ppant) cofactor.
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids held by the T-domains of adjacent modules.
For lipopeptides, the synthesis is often initiated by a C-domain that acylates the first amino acid with a fatty acid chain. nih.gov The process continues in an assembly-line fashion until the full-length peptide is assembled. The final step is typically catalyzed by a Thioesterase (TE) domain, which releases the peptide from the NRPS enzyme, often through hydrolysis or an intramolecular cyclization event. nih.govnih.gov
Research on other Bcc toxins supports the NRPS hypothesis for this compound. A study identified a hemolytic toxin synthesized by an NRPS mechanism that is related to the antifungal lipopeptide burkholdine. nih.govnih.gov Given that this compound also exhibits hemolytic activity, it is highly probable that it shares a similar NRPS-driven biosynthetic origin.
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
The genes encoding the enzymatic machinery for secondary metabolite production are typically clustered together on the chromosome in what are known as Biosynthetic Gene Clusters (BGCs). nih.gov Genome mining of various Burkholderia species has revealed a rich diversity of BGCs, many of which are predicted to produce novel compounds. nih.govfrontiersin.org A comprehensive screening of 48 Burkholderia genomes identified 161 NRPS-containing clusters, highlighting the genus's significant potential for synthesizing novel lipopeptides and siderophores. nih.gov
While a BGC specifically annotated for this compound has not been reported, a cluster responsible for a hemolytic and antifungal toxin in the Bcc has been identified and characterized through mutagenesis studies. nih.govnih.gov This BGC encodes a large NRPS enzyme and is considered a strong candidate model for the genetic basis of this compound biosynthesis. The cluster for the well-known antifungal compound burkholdin has been detected in the genomes of B. ambifaria and Burkholderia sp. KJ006. nih.gov The characterization of such clusters provides a blueprint for understanding how the synthesis of compounds like this compound is genetically orchestrated.
The typical organization of a lipopeptide BGC in Burkholderia includes the core NRPS genes, genes for precursor biosynthesis (e.g., fatty acids), tailoring enzymes (e.g., oxidases, methyltransferases), and transport proteins. nih.gov
Table 1: Representative NRPS-Related BGCs in Burkholderia
| BGC Product | Producing Strain | Key Features | Reference(s) |
|---|---|---|---|
| Burkholdine-like Toxin | Burkholderia cepacia complex | Encodes an NRPS; responsible for hemolytic and antifungal activity. | nih.gov, nih.gov |
| Cepaciachelin | Burkholderia ambifaria AMMD | NRPS cluster for a siderophore. | nih.gov |
| Phymabactin | Burkholderia phymatum STM815 | NRPS cluster for a malleobactin-like siderophore. | nih.gov |
Strategies for Genetic and Metabolic Engineering for Enhanced Production
Enhancing the production of desired natural products from their native hosts often requires genetic and metabolic engineering. nih.gov These strategies aim to overcome low expression levels of silent or cryptic BGCs and to channel metabolic flux towards the synthesis of the target compound. nih.govresearchgate.net
Several key strategies have been successfully applied to the Burkholderia genus:
Heterologous Expression: This involves transferring the entire BGC from a slow-growing or genetically intractable native producer into a more suitable host organism. Burkholderia thailandensis E264 has been engineered into an effective chassis host for this purpose. By deleting efflux pump genes that contribute to antibiotic resistance and screening for strong promoters, researchers successfully expressed the BGC for rhizoxin (B1680598) from Burkholderia rhizoxinica. nih.gov This approach provides a powerful platform for both discovering new compounds from cryptic BGCs and improving the production of known metabolites. nih.gov
Promoter Engineering: The expression of BGCs is often tightly regulated and may be minimal under standard laboratory conditions. Replacing the native promoter of a BGC with a strong, constitutive promoter is a common and effective strategy to boost transcription and, consequently, product yield. nih.gov
Metabolic Pathway Optimization: Increasing the intracellular pool of precursors required for biosynthesis is a cornerstone of metabolic engineering. For a lipopeptide like this compound, this would involve upregulating the pathways for specific amino acids and fatty acid precursors. nih.gov
Regulatory Gene Manipulation: The expression of BGCs is often controlled by pathway-specific and global regulatory genes. Overexpressing activator genes or deleting repressor genes within or outside the cluster can significantly enhance the production of the target metabolite. nih.gov For example, engineering regulatory networks has been used to increase the yield of romidepsin (B612169) from B. thailandensis. nih.gov
These engineering approaches, which have proven effective for other complex metabolites in Burkholderia, represent promising avenues for increasing the production of this compound. nih.govnih.gov
Biotechnological Approaches in Biosynthesis (e.g., Chemoenzymatic Synthesis)
Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the versatility of traditional organic chemistry to create complex molecules. researchgate.net This approach is particularly valuable for producing natural products and their analogs that are difficult to access through total chemical synthesis or purely biological fermentation. nih.govresearchgate.net
A prime example relevant to this compound is the chemoenzymatic synthesis of rhizomide A, a lipodepsipeptide produced by an NRPS in Paraburkholderia rhizoxinica. nih.gov In this process, the linear peptide precursor was first assembled using chemical methods. The crucial and often challenging macrocyclization step was then performed by an enzyme—the excised thioesterase (TE) domain from the rhizomide NRPS. nih.gov The RzmA-TE enzyme was shown to be an active and efficient catalyst for the cyclization, demonstrating the power of using isolated NRPS domains as biocatalysts. nih.gov
This strategy offers several advantages:
Efficiency: It bypasses the need to cultivate the producing organism and avoids the complexities of cellular metabolism.
Flexibility: The chemically synthesized linear precursor can be easily modified, allowing for the creation of a library of novel analogs with potentially improved properties.
Specificity: The enzyme catalyzes the specific, desired reaction (e.g., macrocyclization) with high fidelity, avoiding unwanted side products.
The successful application of this method for rhizomide A showcases a powerful biotechnological tool for producing complex cyclic lipopeptides. nih.govresearchgate.net A similar chemoenzymatic strategy could be envisioned for this compound, leveraging its putative TE domain to achieve efficient cyclization and enable the generation of novel derivatives for further study.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Amphotericin B |
| Bleomycin |
| Burkholdine |
| Cepaciachelin |
| Cepacian |
| This compound |
| Cepalycin II |
| Cyclosporin |
| Daptomycin |
| Echinocandin |
| Fengycin |
| Iturin |
| Malleobactin |
| Occidiofungin |
| Penicillin |
| Phymabactin |
| Pyrrolnitrin |
| Rhizomide A |
| Rhizoxin |
| Romidepsin |
| Surfactin |
Chemical Synthesis and Analog Design for Cepalycin I
Total Synthesis Endeavors for the Core Cepalycin I Scaffold
Total synthesis involves the complete chemical synthesis of a complex organic molecule from simpler, readily available precursors. While total synthesis is a significant area of research in organic chemistry, allowing for the creation of natural products and their analogues in the laboratory, detailed information specifically on reported total synthesis endeavors for the core this compound scaffold was not found in the consulted literature. General approaches to total synthesis often involve carefully planned sequences of reactions to construct the target molecule's intricate structure synarchive.com20.210.105.
Development of Semi-Synthetic Strategies for Structural Modification
Semi-synthetic strategies utilize naturally occurring compounds as starting materials, which are then chemically modified to produce derivatives with potentially improved properties. This approach can be advantageous when the natural product is accessible but requires structural alterations to enhance its stability, efficacy, or other characteristics eupati.eu. While semi-synthesis is a common method in medicinal chemistry for modifying natural products, specific details on the development of semi-synthetic strategies for the structural modification of this compound were not identified in the search results.
Rational Design and Synthesis of this compound Analogues and Derivatives
The rational design of analogues and derivatives involves using structural information and understanding of a compound's activity to synthesize modified versions with desired properties. This can include altering functional groups, changing the core scaffold, or incorporating new chemical moieties. Although the concept of designing and synthesizing analogues is fundamental to drug discovery and chemical biology, specific research findings on the rational design and synthesis of this compound analogues and derivatives were not found in the provided information.
Structure Activity Relationship Sar Studies of Cepalycin I and Its Analogues
Correlating Structural Features with Biological Potency and Selectivity
A comparative analysis of Cepalycin I and Cepalycin II could offer initial insights. It has been noted that while they share indistinguishable UV absorption spectra, they exhibit different levels of hemolytic activity. This suggests that subtle structural differences between the two compounds have a direct impact on their biological potency.
| Compound | Relative Hemolytic Activity | Key Structural Differences |
| This compound | Data not available | Data not available |
| Cepalycin II | Data not available | Data not available |
| A detailed comparison of the biological activities of this compound and its analogues would be necessary to establish clear structure-activity relationships. Such data is not currently available. |
Identification of Critical Pharmacophoric Elements for Target Engagement
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For this compound, the proposed target engagement involves an interaction with cholesterol in the cell membrane. Identifying the critical pharmacophoric elements would involve pinpointing the specific functional groups and their spatial arrangement that are responsible for this interaction. This could include hydrophobic regions that facilitate insertion into the lipid bilayer and hydrogen bond donors or acceptors that interact with the hydroxyl group of cholesterol.
Without the known structure of this compound, a precise definition of its pharmacophore is not possible.
Analysis of Conformational Dynamics and Their Influence on Activity
The three-dimensional conformation of a molecule is crucial for its biological activity. Conformational dynamics, or the study of how a molecule's shape changes over time, can provide valuable insights into its mechanism of action. For this compound, it would be important to understand how its conformation changes as it approaches and interacts with a lipid membrane. It is plausible that this compound adopts a more flexible conformation in an aqueous environment and a more rigid, amphipathic conformation upon membrane insertion. These conformational changes could be essential for its ability to disrupt the membrane and cause cell lysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in such studies.
Computational Methods in SAR Analysis (e.g., Molecular Docking)
Computational methods are powerful tools in modern drug discovery and SAR analysis. Molecular docking, for instance, could be used to predict the binding orientation and affinity of this compound and its analogues to cholesterol. This would involve creating a 3D model of this compound and "docking" it into a model of a cholesterol-containing lipid bilayer. The results of such simulations could guide the design of new analogues with improved activity. However, the prerequisite for any computational study is a well-defined chemical structure of the ligand, which is currently lacking for this compound.
Mechanistic Elucidation of Cepalycin I S Biological Activities
Antifungal Mechanism of Action
Initial biological evaluations of the cepafungins, a class of compounds to which Cepalycin I belongs, have indicated that they exhibit moderate antifungal activity. chemrxiv.org However, the precise molecular mechanisms underlying this antifungal action have not been as extensively investigated as their potent anticancer properties. The primary focus of research has shifted towards understanding its function as a proteasome inhibitor.
Identification of Specific Fungal Cellular and Subcellular Targets
Detailed studies specifically identifying the cellular and subcellular targets of this compound in fungal organisms are not extensively documented in the available scientific literature. While its activity is acknowledged, the specific fungal proteins or cellular structures it binds to remain to be fully elucidated.
Disruption of Fungal Membrane Integrity and Associated Biochemical Pathways
Information regarding the direct effects of this compound on the integrity of the fungal membrane and any associated biochemical pathways is limited. Structure-activity relationship studies on the broader family of glidobactins suggest that the fatty acid tail of these molecules plays a role in their biological activity, which could speculatively include interactions with the fungal cell membrane. acs.org However, specific research confirming this hypothesis for this compound and detailing the biochemical consequences is not available.
Effects on Fungal Growth, Morphology, and Cell Cycle
While this compound demonstrates an inhibitory effect on fungal growth, comprehensive studies detailing its specific impact on fungal morphology, such as cell wall structure or hyphal formation, and its influence on the fungal cell cycle are not prominently featured in current research.
Proteasome Inhibition (linked to Cepafungin I)
The most well-characterized biological activity of this compound and its close analog Cepafungin I is the potent and selective inhibition of the eukaryotic 20S proteasome. chemrxiv.org This mechanism is the foundation of its significant antitumor activity. chemrxiv.orgscripps.edu The proteasome is a critical cellular complex responsible for degrading unwanted or damaged proteins, and its inhibition leads to an accumulation of these proteins, ultimately causing cell death, a process particularly effective against cancer cells which produce large amounts of proteins. scripps.edu
Characterization of Proteasome Subunit Specificity (e.g., β2, β5 Inhibition)
Chemoproteomic studies have revealed that Cepafungin I exhibits exceptional selectivity and potency by targeting specific subunits within the 20S proteasome core particle. chemrxiv.org It is a covalent inhibitor that engages two distinct catalytically active subunits:
β5 subunit: This subunit has chymotrypsin-like activity. Cepafungin I shows remarkably strong inhibitory activity against the β5 subunit, with a reported IC50 value of 4 nM against the yeast proteasome. chemrxiv.org
β2 subunit: This subunit possesses trypsin-like activity. The co-inhibition of the β2 subunit is significant, as it has been shown to prevent the recovery of proteasome activity, amplifying the cytotoxic effects. chemrxiv.org
The dual-targeting of both β2 and β5 subunits distinguishes Cepafungin I from some other proteasome inhibitors and contributes to its high potency. chemrxiv.orgscripps.edu
| Target Subunit | Proteolytic Activity | Inhibitory Potency (IC50 vs. Yeast Proteasome) | Reference |
|---|---|---|---|
| β5 | Chymotrypsin-like | 4 nM | chemrxiv.org |
| β2 | Trypsin-like | Selectively inhibited | chemrxiv.org |
Molecular Basis of Interaction with the Proteasome Complex
The interaction between Cepafungin I and the proteasome is covalent and irreversible. proquest.com The molecular basis for this interaction lies in the structure of the compound:
Macrolactam Core: All syrbactins, including Cepafungin I, possess a 12-membered macrolactam core. This structure contains an α,β-unsaturated amide.
Michael Acceptor: This unsaturated amide acts as a Michael acceptor, enabling it to form a covalent bond with the catalytically active N-terminal threonine (Thr1) residues of the proteasome subunits. chemrxiv.orgresearchgate.net
Crystallography studies of Cepafungin I bound to the yeast 20S proteasome have provided a detailed view of this interaction. The catalytic N-terminal threonine of the β5 subunit covalently bonds to the macrocycle. acs.org Additionally, the lipophilic fatty acid tail of the molecule extends into a hydrophobic channel, involving residues from the β6 subunit, which further stabilizes the binding and contributes to its high affinity and potency. acs.org This dual-site engagement, involving covalent bonding within the active site and hydrophobic interactions in an adjacent channel, underpins its powerful inhibitory effect. scripps.edu
Downstream Cellular Consequences of Proteasome Modulation in Experimental Systems
Modulation of the ubiquitin-proteasome system (UPS) is a critical mechanism for controlling intracellular protein levels and maintaining cellular homeostasis. While direct experimental studies detailing the specific downstream consequences of this compound on proteasome activity are not extensively documented in the available literature, the general effects of proteasome modulation provide a framework for its potential cellular impact.
The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a key role in the regulation of numerous cellular processes. nih.govnih.gov Inhibition or modulation of its activity can lead to a variety of downstream consequences:
Cell Cycle Arrest: The proteasome degrades key cell cycle regulators, such as cyclins. Inhibition can lead to the accumulation of these proteins, causing cells to arrest at different phases of the cell cycle.
Induction of Apoptosis: A buildup of pro-apoptotic proteins, which are normally degraded by the proteasome, can trigger programmed cell death. nih.gov
Altered Signal Transduction: The levels of many signaling proteins are regulated by proteasomal degradation. Modulation can therefore disrupt cellular signaling pathways. nih.gov
Accumulation of Misfolded Proteins: The UPS is central to protein quality control. Impairing its function leads to the accumulation of unfolded or misfolded proteins, inducing cellular stress responses like the unfolded protein response (UPR).
Targeting components of the UPS, such as the E3 ubiquitin ligases, can allow for more specific modulation of protein levels compared to direct inhibition of the proteasome itself. nih.gov Given the diverse biological activities of this compound, it is plausible that its effects are, at least in part, mediated through interaction with components of this critical cellular degradation machinery.
Hemolytic Activity
This compound has been identified as a substance with potent hemolytic activity. nih.gov This activity is a direct consequence of its interaction with and disruption of erythrocyte membranes, leading to cell lysis.
Investigation of Membrane Permeabilization and Pore Formation
The primary mechanism behind the hemolytic activity of many toxins and antimicrobial peptides is the permeabilization of the cell membrane through the formation of pores. mdpi.comnih.gov These pores disrupt the ionic homeostasis of the cell, leading to swelling and eventual lysis. mdpi.com The process of pore formation by such agents typically involves several steps: monomer binding to the membrane, oligomerization of monomers on the membrane surface, and insertion of the oligomeric complex into the lipid bilayer to form a transmembrane channel.
While the precise structure of this compound-induced pores is not detailed, the activity is analogous to other pore-forming toxins (PFTs). The size of the pores formed is a critical factor, with small pores (<2.0–3.0 nm) and large pores (>3.0 nm) triggering different cellular responses and repair mechanisms. mdpi.com The hemolytic activity of this compound strongly suggests that it is capable of forming such transmembrane structures, leading to the uncontrolled passage of ions and small molecules and culminating in erythrocyte destruction. The mechanism of pore formation can vary, including "barrel-stave" or "carpet" models, where peptides either insert into the membrane to form a channel or disrupt the membrane in a detergent-like manner. nih.gov
Role of Cholesterol and Lipid Interactions in Erythrocyte Membranes
The interaction between this compound and specific components of the erythrocyte membrane is crucial for its lytic function. Research indicates that the hemolytic activity of this compound is inhibited by sterols, strongly suggesting an interaction with cholesterol in the erythrocyte membrane. nih.gov This interaction is a common feature among a class of pore-forming toxins known as cholesterol-dependent cytolysins (CDCs). nih.govfrontiersin.org
Table 1: Factors Influencing Hemolytic Activity
| Factor | Role in Hemolysis | Relevance to this compound |
|---|---|---|
| Pore Formation | Creates transmembrane channels, leading to osmotic instability and cell lysis. mdpi.com | Implied as the primary mechanism for its observed hemolytic effects. nih.gov |
| Cholesterol | Can act as a membrane receptor and stabilizer for pore-forming toxins. nih.govnih.gov | Activity is inhibited by sterols, indicating a crucial interaction with membrane cholesterol. nih.gov |
Induction of Apoptosis in Cellular Models
Beyond its lytic capabilities, this compound is implicated in the induction of apoptosis, or programmed cell death, a controlled process essential for development and tissue homeostasis.
Apoptotic Pathways Triggered in Fungal Cells
In fungi, apoptosis-like programmed cell death (PCD) is a recognized response to various stress factors and is characterized by markers such as DNA fragmentation and the translocation of phosphatidylserine. frontiersin.orgnih.gov Fungal PCD can be initiated through several pathways, including a mitochondrial-dependent (intrinsic) pathway. frontiersin.orgmdpi.com
This intrinsic pathway is often triggered by cellular stress that leads to mitochondrial outer membrane permeabilization (MOMP). mdpi.com This event causes the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. frontiersin.org In fungi, this can lead to the activation of caspase-like proteases called metacaspases, which execute the cell death program. mdpi.com Instability of the plasma membrane is considered a common mechanism that can initiate these downstream events. mdpi.com Given that this compound's activity is linked to membrane interaction via sterols, it is plausible that its antifungal action involves triggering apoptosis through membrane disruption, leading to the activation of the intrinsic mitochondrial pathway.
Table 2: Key Markers of Apoptosis-Like PCD in Fungi
| Apoptotic Marker | Description |
|---|---|
| DNA Fragmentation | Cleavage of nuclear DNA into fragments, often detected by TUNEL assays. nih.gov |
| Phosphatidylserine (PS) Externalization | Translocation of PS from the inner to the outer leaflet of the plasma membrane. nih.gov |
| Cytochrome c Release | Release of cytochrome c from the mitochondria into the cytosol, initiating the caspase cascade. frontiersin.org |
| Metacaspase Activation | Activation of fungal caspase-like proteases that execute cell death. mdpi.com |
Apoptosis Induction in Non-Human Mammalian Cell Lines (e.g., J774 Macrophages)
The induction of apoptosis has also been studied in mammalian cell lines, such as J774 macrophages. In this cell line, apoptosis can be triggered by various external stimuli, including bacterial components and toxins. nih.govresearchgate.net The process is typically characterized by the activation of caspases, a family of proteases central to the execution of apoptosis.
Studies on J774 macrophages have shown that exposure to certain bacterial factors leads to the activation of initiator caspases (like caspase-1) and executioner caspases (like caspase-3). plos.orgnih.gov Caspase-3 activation is a key event that leads to the cleavage of cellular substrates, resulting in the morphological hallmarks of apoptosis, including chromatin condensation and DNA fragmentation, which can be visualized by TUNEL assays or Hoechst staining. nih.govresearchgate.net A hemolysin from Burkholderia cepacia, the same bacterial genus that produces this compound, has been shown to induce apoptosis in human neutrophils. nih.gov This suggests that pore formation and apoptosis may be linked activities for compounds from this source. Therefore, it is highly probable that this compound induces apoptosis in J774 macrophages through a caspase-dependent pathway, potentially initiated by membrane perturbation or pore formation that disrupts cellular integrity and activates intrinsic cell death signaling.
Investigation of Other Reported or Potential Bioactivities of this compound
This compound is a compound isolated from the bacterium Pseudomonas cepacia (now known as Burkholderia cepacia) that has demonstrated distinct biological activities. nih.govwikipedia.orgwickhammicro.co.uk Research has primarily focused on its hemolytic and antifungal properties, with the proposed mechanism of action being linked to its interaction with membrane sterols. nih.gov
Reported Bioactivities
The principal reported bioactivities of this compound are its hemolytic and antifungal effects. nih.gov A comparative study with its counterpart, Cepalycin II, also isolated from P. cepacia, revealed differences in the levels of their hemolytic activity relative to their UV absorption, although they share indistinguishable UV absorption spectra. nih.gov
The hemolytic action of this compound is thought to stem from its interaction with cholesterol in the membranes of erythrocytes, or red blood cells. nih.gov This interaction is suggested by the observation that the hemolytic activity of cepalycins is inhibited by the presence of sterols. nih.gov This finding points to a mechanism where this compound disrupts the integrity of the cell membrane, leading to cell lysis. It has been reported that the hemolysin, referred to as cepalysin, forms pores with diameters of 20 to 30 nm. nih.gov
Similarly, the antifungal activity of this compound is also believed to be a consequence of its interaction with sterols present in the fungal cell membrane. nih.gov Ergosterol is a major sterol component in fungal membranes, and its disruption can lead to increased membrane permeability and ultimately cell death. This mechanism of targeting membrane sterols is a known mode of action for some other antifungal agents.
A summary of the key findings regarding the biological activities of this compound and the related Cepalycin II is presented in the table below.
| Feature | This compound | Cepalycin II | Reference |
| Source Organism | Pseudomonas cepacia | Pseudomonas cepacia | nih.gov |
| Reported Bioactivities | Hemolytic, Antifungal | Hemolytic, Antifungal | nih.gov |
| UV Absorption Spectra | Indistinguishable from Cepalycin II | Indistinguishable from this compound | nih.gov |
| Hemolytic Activity | Different level relative to UV absorption compared to Cepalycin II | Different level relative to UV absorption compared to this compound | nih.gov |
| Proposed Mechanism | Interaction with membrane sterols (e.g., cholesterol) | Interaction with membrane sterols (e.g., cholesterol) | nih.gov |
Potential Bioactivities
Currently, the scientific literature on this compound is limited, and its biological activities beyond hemolytic and antifungal actions have not been extensively investigated. The ability of this compound to interact with and disrupt cell membranes by targeting sterols could suggest other potential bioactivities. For instance, many membrane-active compounds have been explored for their antibacterial or anticancer properties. However, without specific research on this compound in these areas, any such potential activities remain speculative. Further studies would be necessary to explore other possible biological effects of this compound.
Preclinical Efficacy Studies in Non Human Models
In vitro Spectrum of Antimicrobial Activity
Initial investigations have demonstrated that Cepalycin I exhibits antifungal properties against a range of clinically relevant yeasts. nih.gov Specifically, its activity has been noted against Saccharomyces cerevisiae, Cryptococcus neoformans, and Candida albicans. nih.gov The mechanism underlying this antifungal action is suggested to be its interaction with sterols present in the fungal cell membrane, leading to disruption of membrane integrity. nih.gov
While the foundational study by Abe and Nakazawa in 1994 identified this antifungal spectrum, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values from standardized assays, remain to be extensively reported in subsequent publicly available research. The following table summarizes the reported spectrum of activity.
| Fungal Species | Reported Activity of this compound |
| Saccharomyces cerevisiae | Antifungal activity observed nih.gov |
| Cryptococcus neoformans | Antifungal activity observed nih.gov |
| Candida albicans | Antifungal activity observed nih.gov |
Efficacy Assessment in Eukaryotic Cell Lines
The primary focus of efficacy studies in eukaryotic cell lines has been on the hemolytic effects of this compound. The compound has demonstrated hemolytic activity, which is attributed to its interaction with cholesterol in erythrocyte membranes. nih.gov This interaction is believed to be a key component of its biological activity. nih.gov
There is currently no available scientific literature detailing the efficacy of this compound in cancer cell lines or its potential for proteasome inhibition. Research on its effects on non-human immune cells has been centered on its hemolytic properties rather than broader immunomodulatory effects.
In vivo Evaluation in Non-Human Organism Models
To date, there are no published in vivo studies evaluating the efficacy or virulence of this compound in non-human organism models such as Galleria mellonella or other invertebrate or vertebrate systems. The use of models like G. mellonella is common for assessing the virulence of microbial pathogens and the in vivo efficacy of antimicrobial compounds. publichealthtoxicology.commdpi.comnih.govnih.govmdpi.com However, such investigations have not been reported for this compound.
Comparative Efficacy Profiling against Reference Compounds in Preclinical Settings
The initial characterization of this compound mentioned Amphotericin B, a well-established antifungal agent. nih.gov However, a direct comparative efficacy profiling of this compound against Amphotericin B or other reference antifungal compounds in a preclinical setting has not been detailed in the available literature. Such studies are essential to benchmark the potency and spectrum of new antimicrobial candidates. nih.govnih.govbenthamopenarchives.complos.org
Preclinical Safety Assessment in Non Human Models
Identification of Potential Target Organs for Toxicity in Animal Models
Identifying potential target organs for toxicity is a key objective of preclinical animal studies. This is typically achieved through comprehensive examinations in various animal species, often rodents and non-rodents nih.govnih.govpreprints.org. Studies involve administering the compound and subsequently performing detailed clinical observations, body weight and food consumption monitoring, clinical pathology (hematology, clinical chemistry, urinalysis), gross pathology, organ weight analysis, and histopathological examination of a wide range of tissues nih.govencyclopedia.pub.
Target organs can be identified based on where the compound or its metabolites distribute and accumulate, or where toxic effects are observed histologically or functionally nih.gov. Common target organs evaluated in general toxicity studies include the liver, kidneys, spleen, and reproductive organs, among others nih.govnih.gov. The choice of animal species and the design of the study are influenced by the compound's properties and intended use preprints.org. Variability in genetic background, husbandry, and environmental conditions of the animal models can influence study outcomes preprints.org.
In vitro Cytotoxicity Profiling in Non-Human Cell Lines
In vitro cytotoxicity profiling in non-human cell lines is an early step to assess the direct toxic effects of a compound on cells. This involves exposing cultured cells to varying concentrations of the compound and measuring parameters indicative of cell viability, growth, or damage mdpi-res.com.
Commonly used non-human cell lines for cytotoxicity testing include the L929 mouse fibroblast cell line, which is an established standard for such tests mdpi-res.com. Other mammalian cell lines, such as monkey kidney cells (e.g., Cos-7), may also be utilized. Cytotoxicity can be evaluated using various methods, including assays that measure metabolic activity (e.g., MTT assay), assess membrane integrity (e.g., LDH release assay), or involve direct observation of morphological changes mdpi-res.com. A reduction in cell viability by more than 30% is often considered a cytotoxic effect mdpi-res.com.
Systemic Toxicity Assessment in Relevant Non-Human Animal Models for Establishing Safety Parameters
Studies typically involve administering the compound to animal groups and monitoring for clinical signs, changes in body weight and food consumption, and conducting regular clinical pathology evaluations encyclopedia.pub. At the end of the study period, comprehensive gross pathological and histopathological examinations are performed on a wide range of organs and tissues to identify microscopic evidence of toxicity encyclopedia.pub. The goal is often to identify a no observed adverse effect level (NOAEL) or a lowest observed adverse effect level (LOAEL) for specific toxicities encyclopedia.pub. The design and duration of these studies depend on the proposed clinical use and duration of exposure nih.gov.
Immunogenicity Considerations in Preclinical Animal Studies
Immunogenicity refers to the ability of a compound to elicit an unwanted immune response. While animal models are not always predictive of immunogenicity in humans due to species differences in immune responses, preclinical studies can provide initial insights nih.gov.
Assessment in preclinical animal studies may involve monitoring for the development of anti-drug antibodies (ADAs). However, the predictive value of animal models for human immunogenicity can be limited nih.gov. In vitro human cell-based assays, such as those using peripheral blood mononuclear cells (PBMCs) from a diverse donor population, are increasingly used to assess the potential for a compound to stimulate an immune response. These assays can evaluate T cell activation and proliferation, which are key indicators of a potential immunogenic response.
Translational Research and Future Drug Discovery Implications
Cepalycin I as a Lead Scaffold for Novel Therapeutic Agent Development
A lead scaffold in drug discovery is a core chemical structure that provides a starting point for developing new therapeutic agents through chemical modifications. The potential of this compound as such a scaffold is rooted in its demonstrated biological activity.
Observed Bioactivity: this compound has been identified as having both antifungal and hemolytic properties. nih.govmdpi-res.com Its antifungal activity has been noted against several yeast species, indicating its potential as a starting point for new antifungal drugs. nih.govnih.gov The primary hypothesized mechanism of action involves disruptive interactions with cholesterol in the cell membranes of fungi and erythrocytes, which leads to cell lysis. researchgate.net
Challenges and Opportunities: A significant challenge in utilizing this compound as a lead scaffold is that its precise chemical structure has not yet been reported. nih.govmdpi-res.comresearchgate.net Elucidating its structure is the critical first step. Once known, medicinal chemists could pursue several strategies:
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to determine which parts of the molecule are responsible for its antifungal activity versus its hemolytic (toxic) activity. The goal would be to design derivatives that retain or enhance antifungal potency while minimizing toxicity to mammalian cells.
Scaffold Simplification: Creating simpler versions of the molecule that retain the key features for bioactivity but are easier to synthesize.
Hybridization: Combining the active pharmacophore of this compound with fragments of other known antifungal agents to create novel hybrid compounds with potentially synergistic or improved properties.
The development of this compound derivatives could address the urgent need for new antifungal agents, particularly for infections caused by drug-resistant strains.
| Organism | Reported Activity of this compound |
| Saccharomyces cerevisiae | Inhibitory Activity |
| Cryptococcus neoformans | Inhibitory Activity |
| Candida albicans | Lesser Inhibitory Activity |
Strategies for Addressing and Understanding Mechanisms of Resistance in Pathogens
Antimicrobial resistance is a major global health threat that renders treatments ineffective. vikaspedia.invikaspedia.in For any new antimicrobial compound, understanding potential resistance mechanisms is crucial for its long-term viability.
As this compound has not been developed for clinical or agricultural use, there is currently no information on acquired resistance mechanisms in pathogens. However, should it be pursued as a therapeutic lead, a proactive approach to understanding resistance would be essential. Potential strategies would include:
Experimental Evolution Studies: Exposing susceptible fungal strains, such as Candida albicans or Cryptococcus neoformans, to sub-lethal concentrations of this compound over extended periods to select for resistant mutants.
Genomic and Transcriptomic Analysis: Sequencing the genomes of resistant mutants to identify genetic changes (e.g., point mutations, gene deletions, or amplifications) responsible for resistance. Comparing the gene expression profiles of resistant and susceptible strains could reveal upregulated efflux pumps or altered metabolic pathways.
Target Modification Analysis: If the molecular target of this compound is confirmed (e.g., a specific membrane component or an enzyme involved in its synthesis), investigating mutations in the gene encoding that target would be a primary focus.
Understanding these mechanisms preemptively could guide the development of second-generation this compound analogues designed to evade resistance or inform combination therapies that include resistance inhibitors.
Potential Applications in Agricultural and Plant Protection Contexts
The bacterium that produces this compound, Burkholderia cepacia, is known for its role as a biocontrol agent, capable of protecting plants from various fungal pathogens. researchgate.netvikaspedia.invikaspedia.in This context strongly suggests a potential role for this compound in agriculture.
Many devastating crop diseases are caused by fungi. The antifungal spectrum of this compound could be evaluated against key plant pathogens, such as species of Fusarium, Botrytis, and Colletotrichum. nih.govnih.gov
Potential applications include:
Biofungicide Development: Purified this compound or extracts from B. cepacia JN106 could be formulated into a spray or soil drench to protect crops. Its natural origin could make it an attractive alternative to synthetic chemical pesticides. vikaspedia.in
Seed Treatments: Applying this compound to seeds could protect them from soil-borne fungi during germination, promoting healthier crop establishment.
Post-Harvest Protection: Treating harvested fruits and vegetables with this compound could potentially extend their shelf life by preventing fungal rot.
A key advantage of using microbial metabolites in agriculture is their potential for biodegradability, which can reduce the environmental impact compared to conventional pesticides. However, extensive research would be needed to establish its efficacy in field conditions, its spectrum of activity against plant pathogens, and its safety for non-target organisms and the environment.
Integration of Advanced Drug Discovery Technologies (e.g., Omics-informed approaches, AI/ML in lead optimization)
Modern drug discovery leverages advanced technologies to accelerate the identification and optimization of new therapeutic agents. While there is no evidence of these technologies being applied to this compound to date, they represent a clear future direction.
Omics-Informed Approaches:
Genomics: The genome of Burkholderia cepacia JN106 could be sequenced to identify the biosynthetic gene cluster (BGC) responsible for producing this compound. Understanding its genetic blueprint would allow for genetic engineering to increase yields or produce novel analogues.
Transcriptomics (RNA-Seq): Studying the gene expression of target pathogens upon exposure to this compound could help elucidate its mechanism of action by revealing which cellular pathways are disrupted.
Artificial Intelligence and Machine Learning (AI/ML):
Structure Elucidation: AI/ML algorithms could potentially assist in interpreting spectroscopic data (like NMR and mass spectrometry) to help determine the currently unknown structure of this compound.
Lead Optimization: Once the structure is known, AI/ML models could predict the antifungal activity and toxicity of virtual derivatives of this compound. This would allow researchers to prioritize the synthesis of only the most promising compounds, saving significant time and resources.
Predictive Modeling: Machine learning could be used to build models that predict which pathogens are likely to be susceptible to this compound based on their genomic or proteomic data.
The integration of these computational tools could dramatically accelerate the research and development process, moving this compound from a laboratory curiosity to a viable therapeutic or agricultural product more efficiently.
Bioprospecting for Novel Analogues and Related Bioactive Compounds
The discovery of this compound from a single bacterial strain suggests that nature holds a reservoir of similar and potentially superior molecules. Bioprospecting is the search for new bioactive compounds from natural sources.
Strategies for discovering this compound analogues include:
Screening Related Strains: Investigating other strains within the Burkholderia genus, particularly those from unique ecological niches, for the production of this compound or structurally related compounds. Many species in this genus are known to produce a wide array of antimicrobial molecules. nih.govresearchgate.net
Genome Mining: Using the identified biosynthetic gene cluster for this compound as a query to search public genomic databases. This computational approach can identify other microorganisms that may produce the same or similar compounds, even if they have not been cultured or tested.
Metabolic Engineering: Once the gene cluster is known, it can be manipulated or expressed in a different host bacterium (heterologous expression) to produce novel derivatives that are not made by the original strain.
These efforts could lead to the discovery of new "cepalycins" with improved properties, such as higher potency, a broader spectrum of activity, reduced toxicity, or better stability, providing a rich pipeline for future drug discovery and development.
Concluding Remarks and Future Research Avenues
Exploration of Undiscovered Bioactivities and Synergistic Potentials
Currently, Cepalycin I is known for its antifungal and hemolytic properties. asm.orgnih.gov Given its origin from Burkholderia cepacia, a bacterium recognized for producing a variety of bioactive compounds, including other antibacterial substances like enacyloxcins, there is significant potential to explore additional bioactivities of this compound. asm.org This could include investigations into antibacterial, antiviral, or other pharmacological effects. Furthermore, research into potential synergistic effects when this compound is combined with other compounds produced by B. cepacia or with established antimicrobial agents could reveal enhanced activities and novel therapeutic strategies.
Development of Novel Synthetic Routes for Scalable Production
The current method of obtaining this compound involves fermentation of Burkholderia cepacia followed by isolation and purification steps, including column chromatography and HPLC. nih.govmdpi.com While this method has yielded material for initial studies, developing novel synthetic routes is crucial for achieving scalable and cost-effective production of this compound. Chemical synthesis would allow for controlled production, potential structural modifications to enhance activity or reduce toxicity, and a consistent supply independent of fermentation yields. Alternatively, a deeper understanding of the biosynthetic pathway within B. cepacia, potentially through genome mining approaches that have identified nonribosomal peptide synthetase clusters in Burkholderia species, could lead to optimized fermentation processes or engineered biosynthesis for increased yields.
Advanced Mechanistic Studies at the Atomic Level
The proposed mechanism of action for this compound involves interaction with cholesterol in membranes. asm.orgnih.gov To gain a comprehensive understanding of its biological activity, advanced mechanistic studies at the atomic level are necessary. This would involve detailed investigations into the precise nature of the interaction between this compound molecules and membrane components, including cholesterol and phospholipids. Techniques such as solid-state NMR, molecular dynamics simulations, and artificial membrane systems could provide insights into how this compound disrupts membrane integrity, forms pores, or otherwise exerts its effects. Such studies could elucidate the specific binding sites and conformational changes involved in its activity.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to identify the biochemical targets of Cepalycin I in bacterial cells?
- Methodological Answer :
- Step 1 : Perform in vitro binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to measure affinity between this compound and putative bacterial enzymes.
- Step 2 : Conduct gene knockout studies to observe phenotypic changes in bacterial strains lacking suspected target genes.
- Step 3 : Validate results using crystallography or cryo-EM to visualize compound-target interactions.
- Reference : Detailed protocols for reproducibility should align with journal guidelines for experimental rigor .
Q. How should researchers design a minimal inhibitory concentration (MIC) assay for this compound to ensure reproducibility?
- Methodological Answer :
- Controls : Include positive (e.g., known antibiotics) and negative (solvent-only) controls.
- Standardization : Follow CLSI/EUCAST guidelines for broth microdilution, ensuring consistent inoculum size (~5 × 10⁵ CFU/mL) and incubation conditions (37°C, 18–24 hrs).
- Data Interpretation : Use ≥3 biological replicates and report MIC50/90 values with confidence intervals.
- Reference : Reproducibility requires adherence to established microbiological protocols .
Advanced Research Questions
Q. How can conflicting reports on this compound’s efficacy against Gram-negative versus Gram-positive bacteria be systematically addressed?
- Methodological Answer :
- Hypothesis Testing : Compare outer membrane permeability (e.g., via liposome leakage assays) and efflux pump activity in resistant strains.
- Meta-Analysis : Aggregate published MIC data and stratify by bacterial taxonomy, growth phase, and assay conditions. Use statistical models (e.g., random-effects) to identify confounding variables.
- Reference : Contradictions often arise from variability in experimental design; systematic reviews mitigate this .
Q. What strategies are effective in optimizing this compound’s stability in pharmacokinetic studies?
- Methodological Answer :
- Stability Screening : Test compound integrity under physiological pH (6–8), temperature (37°C), and serum protein exposure using HPLC/MS.
- Formulation Adjustments : Explore prodrug derivatives or nano-encapsulation to enhance half-life.
- In Vivo Validation : Use murine infection models with repeated dosing to assess bioavailability and degradation kinetics.
- Reference : Pharmacokinetic optimization requires iterative in vitro-in vivo correlation (IVIVC) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in this compound cytotoxicity assays?
- Methodological Answer :
- Model Fitting : Use nonlinear regression (e.g., log-logistic model) to calculate IC50 and Hill coefficients.
- Outlier Handling : Apply Grubbs’ test or robust regression for data points deviating >2 SD from the mean.
- Software Tools : Implement packages like GraphPad Prism or R’s
drcfor reproducible analysis. - Reference : Transparent statistical reporting is critical for validating dose-response relationships .
Tables for Methodological Comparison
Addressing Common Pitfalls
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
